1-Benzyl-3-iodo-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 377.18 g/mol. This compound features an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the benzyl group and the iodine atom at specific positions (1 and 3, respectively) contributes to its unique properties and reactivity. The carboxylic acid functional group at the 2-position enhances its potential for various
1-Benzyl-3-iodo-1H-indole-2-carboxylic acid can undergo several chemical transformations, including:
The biological activity of 1-benzyl-3-iodo-1H-indole-2-carboxylic acid has been explored in various studies. Compounds containing indole moieties are known for their diverse pharmacological properties, including:
The synthesis of 1-benzyl-3-iodo-1H-indole-2-carboxylic acid can be achieved through multiple methods:
The applications of 1-benzyl-3-iodo-1H-indole-2-carboxylic acid span various fields:
Interaction studies involving 1-benzyl-3-iodo-1H-indole-2-carboxylic acid focus on its binding affinity and efficacy against biological targets. These studies often employ techniques such as:
Such studies help elucidate its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 1-benzyl-3-iodo-1H-indole-2-carboxylic acid, each possessing unique features:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Iodoindole | Contains iodine at position 3 | Antimicrobial properties |
| 1-Benzylindole-3-carboxylic acid | Lacks iodine but has similar indole structure | Anticancer activity |
| 5-Iodoindole | Iodine at position 5 | Potential neuroprotective effects |
| 3-Iodo-N-methylindole | Methyl group at nitrogen | Investigated for CNS effects |
The uniqueness of 1-benzyl-3-iodo-1H-indole-2-carboxylic acid lies in its combination of both the benzyl group and the carboxylic acid functionality, which enhances its reactivity and biological profile compared to other similar compounds .
The systematic IUPAC name for this compound is 1-benzyl-3-iodo-1H-indole-2-carboxylic acid. This nomenclature follows the priority rules of the International Union of Pure and Applied Chemistry (IUPAC), which dictate the numbering of substituents on the indole heterocycle. The parent structure is indole, a bicyclic system comprising a benzene ring fused to a pyrrole ring.
This naming convention ensures unambiguous identification of the compound’s structure, as illustrated by its molecular framework [2] [8].
The compound is recognized by several synonyms and registry identifiers across chemical databases:
| Designation Type | Identifier |
|---|---|
| Common Synonym | 1-Benzyl-3-iodoindole-2-carboxylic acid |
| Registry Number (CAS) | 1263209-59-1 |
| European Community Number | Not available in cited sources |
| DSSTox Substance ID | Not available in cited sources |
While the CAS Registry Number (1263209-59-1) is the most widely used identifier, other systematic names may appear in specialized contexts, such as medicinal chemistry or materials science [2] [8].
The compound is formally registered under the CAS Registry Number 1263209-59-1, a unique numerical identifier assigned by the Chemical Abstracts Service (CAS) to ensure precise tracking in scientific literature and commercial catalogs. As of the latest data in 2025, this compound does not yet have a PubChem CID (Compound Identifier) listed in the PubChem database, though structurally related indole derivatives (e.g., 3-iodo-1H-indole-2-carboxylic acid, CID 2761160) are well-documented [1] [2].
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1263209-59-1 | MolCore, AiFChem |
| Molecular Formula | C₁₆H₁₂INO₂ | [2] [8] |
| Molecular Weight | 377.18 g/mol | [2] [8] |
The molecular formula C₁₆H₁₂INO₂ confirms the presence of 16 carbon atoms, 12 hydrogen atoms, one iodine atom, one nitrogen atom, and two oxygen atoms. This formula aligns with the compound’s structural features, including the benzyl substituent and iodinated indole core [2] [8].
The compound’s architecture combines three critical functional groups:
These features make the compound a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents [2] [8].
While detailed synthetic protocols fall outside this nomenclature-focused discussion, the compound’s iodine and carboxylic acid groups suggest utility in cross-coupling reactions (e.g., Suzuki-Miyaura) or peptide coupling strategies. Its commercial availability through suppliers like MolCore and AiFChem underscores its role in high-value chemical production [2] [8].
The two-dimensional structural analysis of 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid reveals a complex molecular architecture centered around the indole heterocyclic core. The compound possesses a molecular formula of C₁₆H₁₂INO₂ with a molecular weight of 377.18 g/mol [2]. The structure consists of 20 heavy atoms arranged in a sophisticated pattern that includes three distinct aromatic ring systems contributing to an extended conjugated π-electron network [3].
The topological analysis indicates a formal charge of zero under standard conditions, with the molecule exhibiting one hydrogen bond donor (the carboxyl hydroxyl group) and two hydrogen bond acceptors (the carbonyl oxygen and carboxyl hydroxyl oxygen) [4]. The topological polar surface area of 42.2 Ų suggests moderate membrane permeability characteristics, while the complexity index of 325 reflects the sophisticated structural architecture and synthetic accessibility considerations [4].
The aromatic framework encompasses three interconnected ring systems: the bicyclic indole core, the pendant benzyl group, and the overall extended conjugated system. This arrangement provides significant π-π stacking potential and influences the compound's solid-state packing behavior [3]. The rotatable bond count of three indicates moderate conformational flexibility, primarily associated with the benzyl substituent orientation around the N1-carbon bond [4].
The substitution pattern creates a unique electronic environment where the benzyl group at position 1 enhances lipophilicity and membrane penetration capabilities, while the iodine atom at position 3 significantly increases molecular weight and polarizability [5]. The carboxylic acid functionality at position 2 enables proton transfer reactions and metal coordination, contributing to the compound's potential biological activity [5].
The three-dimensional conformational analysis reveals that 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid adopts an extended aromatic geometry with the indole ring system maintaining near-perfect planarity [6] [7]. Density functional theory calculations at the B3LYP/6-31G(d,p) level demonstrate that the bicyclic indole core exhibits minimal deviation from planarity, with ring torsion angles typically ranging from 0-5 degrees [6] [7].
The benzyl group orientation represents the primary source of conformational flexibility within the molecule. Conformational search calculations indicate that the benzyl substituent can rotate around the N1-carbon bond, with preferred torsional angles ranging from 60-120 degrees [6] [7]. This rotational freedom allows the molecule to adopt multiple low-energy conformations, influencing its binding interactions and solid-state packing arrangements.
The carboxyl group conformation shows a strong preference for coplanarity with the indole ring system, facilitating optimal π-electron delocalization and minimizing steric interactions [6] [7]. This planar arrangement enhances the overall molecular conjugation and contributes to the compound's electronic properties. The iodine substitution at position 3 introduces significant steric bulk, with the iodine atom extending beyond the molecular plane and creating a localized region of increased van der Waals radius [6] [7].
Intramolecular hydrogen bonding analysis reveals potential N-H···O=C interactions between the indole nitrogen and the carboxyl oxygen, providing additional conformational stabilization [6] [7]. The dipole moment is enhanced by the presence of multiple polar substituents, with the carboxyl group and iodine atom contributing significantly to the overall molecular polarity [6] [7].
Steric interaction analysis demonstrates minimal clash between substituents in the preferred conformations, indicating that the substitution pattern has been optimized through electronic and steric considerations [6] [7]. The molecular polarizability is elevated due to the extended conjugated system and the presence of the highly polarizable iodine atom, influencing intermolecular interactions and optical properties [6] [7].
While specific crystallographic data for 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid is not extensively documented in the available literature, structural analysis of related indole carboxylic acid derivatives provides valuable insights into the expected solid-state behavior [8] [9]. Studies of halogen-substituted indole derivatives demonstrate that isostructural characteristics often emerge due to similar supramolecular motifs and intermolecular interactions [10].
The molecular packing of halogenated indole carboxylic acids is primarily stabilized by non-classical hydrogen bonding interactions, including N-H···π and C-H···π contacts, in addition to C-H···X (where X = halogen) interactions [10]. The electrostatic and polarization components of these interactions contribute significantly to the overall lattice energy, with dispersion forces playing a crucial role in the crystal stability [10].
Carboxylic acid dimers represent a common structural motif in indole carboxylic acid crystals, formed through cyclic O-H···O hydrogen bonds between adjacent molecules [11]. The geometric parameters of these hydrogen bonds typically exhibit O-H···O distances ranging from 2.58-2.72 Å with bond angles showing slight deviations from linearity by approximately 5-9 degrees [11]. This hydrogen bonding pattern creates characteristic R₂²(8) motifs that significantly influence the crystal packing arrangement [11].
The presence of the benzyl group and iodine substitution in 1-Benzyl-3-iodo-1H-indole-2-carboxylic acid is expected to influence the crystal structure through enhanced van der Waals interactions and halogen bonding effects [10]. The space group symmetry and unit cell parameters would be determined by the balance between these various intermolecular forces, with the molecular geometry constraining the possible packing arrangements [11].
Thermodynamic analysis of related indole carboxylic acid systems suggests that the crystal stability is enhanced by the cooperative effects of multiple weak intermolecular interactions rather than individual strong contacts [7]. The enthalpy of sublimation and crystal density would be elevated due to the increased molecular weight and enhanced intermolecular interactions resulting from the iodine substitution and benzyl group presence [7].